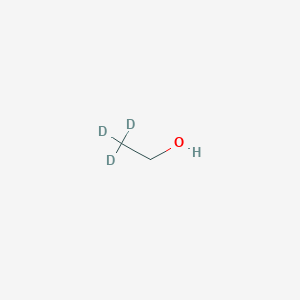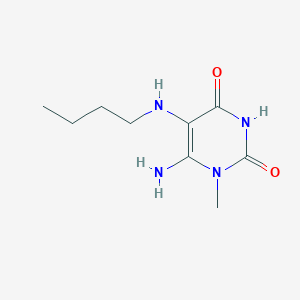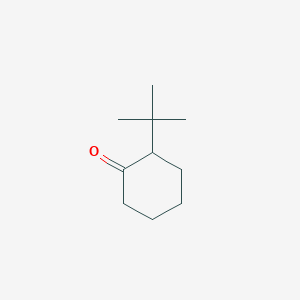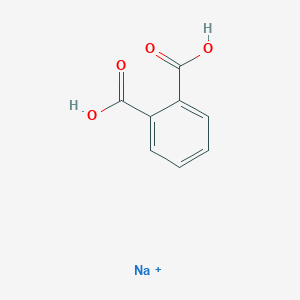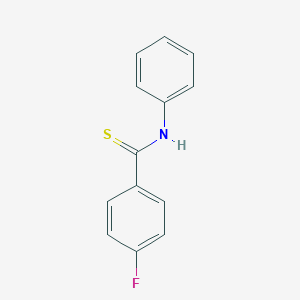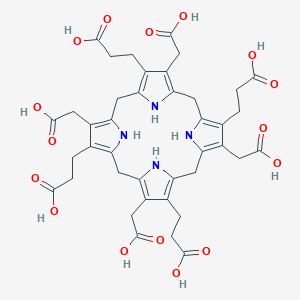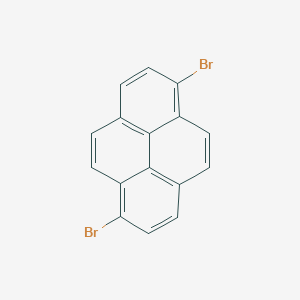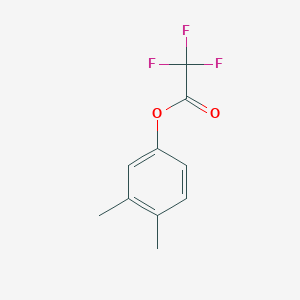
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate, also known as DMPA-TFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 256.23 g/mol. DMPA-TFA is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological research.
作用机制
The mechanism of action of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate involves the activation of specific enzymes and proteins through the formation of covalent bonds with cysteine residues. This covalent modification induces a conformational change in the protein, leading to its activation. The selectivity of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate for certain enzymes and proteins is due to the specific location of cysteine residues within their active sites.
生化和生理效应
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting a potential role in the treatment of diabetes.
实验室实验的优点和局限性
One advantage of using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate in lab experiments is its selectivity for specific enzymes and proteins. This allows researchers to study the effects of activating these targets without interfering with other cellular processes. Additionally, (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate is stable and easy to handle, making it a convenient reagent for synthetic and biochemical studies.
However, a limitation of using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in certain cell types, and its effects on long-term health are not yet fully understood.
未来方向
There are several potential future directions for research involving (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate. One area of interest is its potential use in the treatment of cancer. Studies have shown that (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate can induce apoptosis in cancer cells, and further research may reveal its potential as a therapeutic agent.
Another area of future research is the development of new selective activators using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate as a template. By modifying the structure of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate, it may be possible to create new compounds with even greater selectivity and potency for specific enzymes and proteins.
Finally, further research is needed to fully understand the long-term effects of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate on human health. While it has shown promise in a variety of applications, its potential toxicity must be carefully evaluated before it can be used in clinical settings.
合成方法
The synthesis of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate involves the reaction of 3,4-dimethylphenol with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through an acid-catalyzed esterification mechanism to produce (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate. The purity of the compound can be improved through recrystallization.
科学研究应用
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been widely used in scientific research due to its ability to selectively activate certain enzymes and proteins. It has been shown to activate protein kinase C (PKC), which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis. (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has also been used to activate the transcription factor nuclear factor kappa B (NF-κB), which plays a role in the immune response and inflammation.
属性
CAS 编号 |
1957-55-7 |
|---|---|
产品名称 |
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate |
分子式 |
C10H9F3O2 |
分子量 |
218.17 g/mol |
IUPAC 名称 |
(3,4-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-8(5-7(6)2)15-9(14)10(11,12)13/h3-5H,1-2H3 |
InChI 键 |
VZDBXQOEWSTLFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C(F)(F)F)C |
规范 SMILES |
CC1=C(C=C(C=C1)OC(=O)C(F)(F)F)C |
同义词 |
Trifluoroacetic acid 3,4-dimethylphenyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



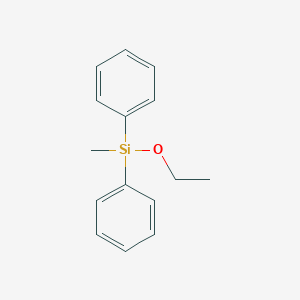
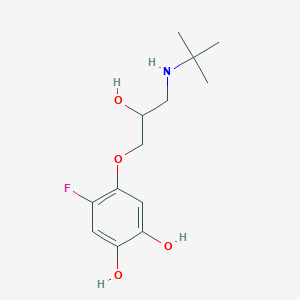
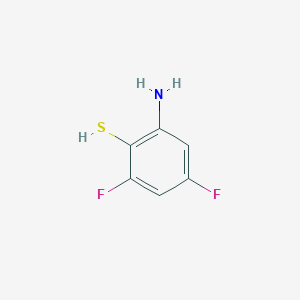
![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
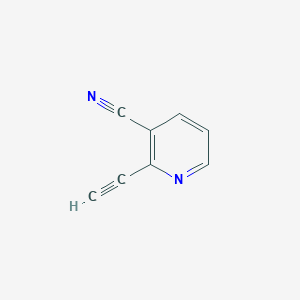
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
